
T3SS-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
T3SS-IN-3 is a small-molecule inhibitor of the Type III Secretion System (T3SS), a complex protein secretion system used by many Gram-negative bacteria to inject effector proteins into host cells. This system is crucial for the pathogenicity of bacteria such as Salmonella, Shigella, and Pseudomonas . This compound has emerged as a promising compound in the field of antimicrobial research due to its ability to inhibit this secretion system, thereby reducing bacterial virulence without affecting bacterial growth .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of T3SS-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. For instance, the synthesis might involve the use of palladium-catalyzed cross-coupling reactions, which are common in the formation of complex organic molecules .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and environmental safety. This could include optimizing reaction conditions to minimize waste and using continuous flow reactors to increase efficiency .
化学反応の分析
Types of Reactions
T3SS-IN-3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
科学的研究の応用
T3SS-IN-3 has a wide range of applications in scientific research:
作用機序
T3SS-IN-3 exerts its effects by binding to specific components of the T3SS, thereby inhibiting the secretion of effector proteins into host cells. This inhibition disrupts the ability of bacteria to manipulate host cell functions, reducing their virulence. The molecular targets of this compound include the needle complex and the translocon, which are essential for the function of the T3SS .
類似化合物との比較
Similar Compounds
Salicylidene acylhydrazides: Another class of T3SS inhibitors that block effector protein secretion.
Uniqueness
T3SS-IN-3 is unique in its high specificity for the T3SS components, making it a potent inhibitor with minimal off-target effects. This specificity reduces the likelihood of developing resistance compared to traditional antibiotics .
特性
分子式 |
C16H13FN2OS2 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-phenylmethanol |
InChI |
InChI=1S/C16H13FN2OS2/c17-13-8-6-11(7-9-13)10-21-16-19-18-15(22-16)14(20)12-4-2-1-3-5-12/h1-9,14,20H,10H2 |
InChIキー |
DNOFLKOLOLBFSS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=NN=C(S2)SCC3=CC=C(C=C3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


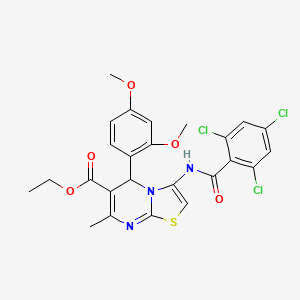
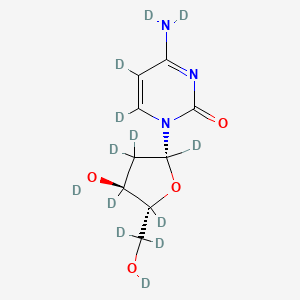

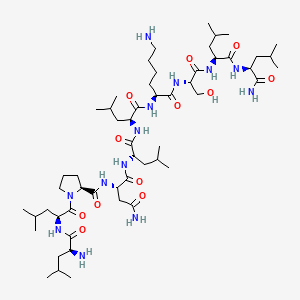
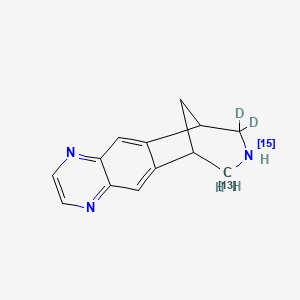
![(19S)-10,19-diethyl-6-fluoro-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12373400.png)
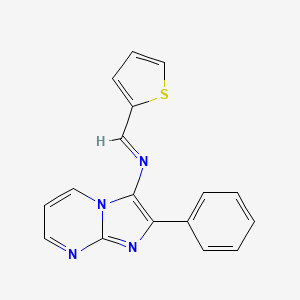
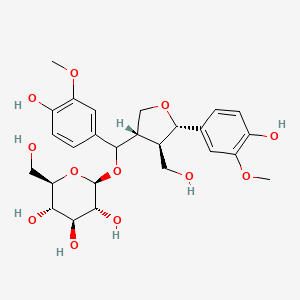
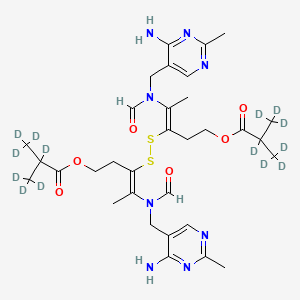

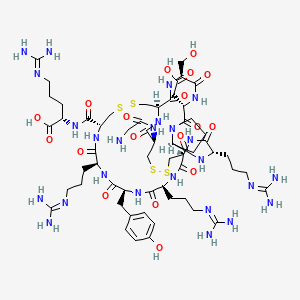
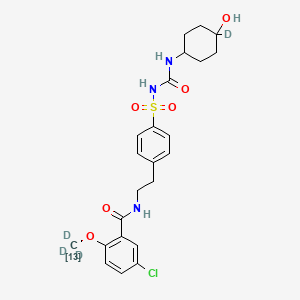

![(2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid](/img/structure/B12373451.png)
